molecular formula C12H8BClO3 B8193585 (8-Chlorodibenzo[b,d]furan-1-yl)boronic acid

(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid

Cat. No.: B8193585
M. Wt: 246.45 g/mol
InChI Key: BNDMNTXHMHALHM-UHFFFAOYSA-N
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Description

(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid is an organoboron compound with the molecular formula C12H8BClO3 and a molecular weight of 246.45 g/mol . This compound is part of the dibenzofuran family, which is known for its aromatic structure and stability. It is used in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Chlorodibenzo[b,d]furan-1-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide, boronic acid, palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Typically an organic solvent such as toluene or ethanol

    Temperature: Generally conducted at elevated temperatures (e.g., 80-100°C)

    Time: Reaction times can vary but typically range from a few hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form various oxygenated derivatives

    Reduction: Reduction reactions can yield different hydrogenated products

    Substitution: Commonly undergoes electrophilic substitution reactions due to the presence of the boronic acid group

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (8-Chlorodibenzo[b,d]furan-1-yl)boronic acid primarily involves its role as a reagent in chemical reactions. The boronic acid group is known for its ability to form stable complexes with various substrates, facilitating the formation of new carbon-carbon bonds. This property is particularly exploited in the Suzuki-Miyaura coupling reaction, where the boronic acid group interacts with a palladium catalyst to form a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid is unique due to its specific structure, which combines the stability of the dibenzofuran core with the reactivity of the boronic acid group. This combination makes it particularly useful in the synthesis of complex aromatic compounds and in applications requiring high stability and reactivity .

Properties

IUPAC Name

(8-chlorodibenzofuran-1-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BClO3/c14-7-4-5-10-8(6-7)12-9(13(15)16)2-1-3-11(12)17-10/h1-6,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDMNTXHMHALHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)OC3=C2C=C(C=C3)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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